molecular formula C7H9N3O B3188580 5-(Dimethylamino)pyrazine-2-carbaldehyde CAS No. 221295-08-5

5-(Dimethylamino)pyrazine-2-carbaldehyde

Cat. No. B3188580
CAS RN: 221295-08-5
M. Wt: 151.17
InChI Key: WGBUHWXYSOLFEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Dimethylamino)pyrazine-2-carbaldehyde is a chemical compound with the formula C7H9N3O . It is a heterocyclic compound that includes a pyrazine ring .


Molecular Structure Analysis

The molecular structure of 5-(Dimethylamino)pyrazine-2-carbaldehyde is represented by the SMILES string O=C([H])C1=CN=C(N(C)C)N=C1 . The InChI key for this compound is XBYXYDVSCMMJDT-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 5-(Dimethylamino)pyrazine-2-carbaldehyde are not detailed in the available resources, it’s known that pyrazine derivatives can undergo reactions to form bis-azomethines .


Physical And Chemical Properties Analysis

5-(Dimethylamino)pyrazine-2-carbaldehyde has a molecular weight of 151.1676 . It is a solid compound . More specific physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Organometallic Chemistry

In organometallic chemistry, derivatives of 5-(Dimethylamino)pyrazine-2-carbaldehyde have been explored. For instance, the molecular structure of compounds like 5,10-bis(dimethylamino)-3,8-bis(trimethylstannyl)-5H,10H-dipyrrolo[1,2-a:1',2'-d]-pyrazine was determined using X-ray diffractometry, revealing insights into metal-ligand interactions and coordination geometry (Veith et al., 1993).

Synthesis of Antifungal Agents

The compound has been utilized in the synthesis of novel vanillin-chalcones and their derivatives, showing significant antifungal properties. This includes the study of various derivatives and their effect on fungal species, contributing to the development of new antifungal agents (Illicachi et al., 2017).

Development of Fluorescent Dyes

Research into novel tetracyclic pyrazine/pyrrole-fused unsymmetric bis(BF2) fluorescent dyes has been conducted. These dyes exhibit high molar extinction coefficients, high fluorescence quantum yields, and are sensitive to pH changes, making them useful for sensing applications (Jiang et al., 2019).

Environmentally Friendly Synthesis Processes

Studies have also focused on the clean and efficient synthesis of pyrazole derivatives in aqueous media using 3-(dimethylamino)-1-arylprop-2-en-1-one. This method is noted for its mild reaction conditions and environmentally friendly approach (Xu et al., 2015).

properties

IUPAC Name

5-(dimethylamino)pyrazine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-10(2)7-4-8-6(5-11)3-9-7/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBUHWXYSOLFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(N=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Dimethylamino)pyrazine-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Dimethylamino)pyrazine-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-(Dimethylamino)pyrazine-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
5-(Dimethylamino)pyrazine-2-carbaldehyde
Reactant of Route 4
5-(Dimethylamino)pyrazine-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
5-(Dimethylamino)pyrazine-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
5-(Dimethylamino)pyrazine-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.